molecular formula C15H18N4O2S B2828221 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 892050-11-2

1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2828221
CAS No.: 892050-11-2
M. Wt: 318.4
InChI Key: JLFFUSLRIJSSPW-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a 4-methylpiperidine group, a 1,3,4-oxadiazole ring, and a pyridine moiety, connected via a sulfanyl-ethanone linker. The piperidine scaffold is a prevalent feature in pharmaceuticals and biological probes . The 1,3,4-oxadiazole ring is a known pharmacophore that can contribute to a molecule's ability to interact with biological targets . This specific structural combination suggests potential for high receptor binding affinity and selectivity. The primary research applications of this compound are anticipated in the field of neuroscience and neurology. Structurally related piperidine-containing molecules have been investigated as antagonists for specific muscarinic receptor subtypes, such as the M4 receptor, which is a potential therapeutic target for neurological diseases like Parkinson's disease . Consequently, this compound serves as a valuable chemical intermediate or biological probe for researchers studying neurodegenerative pathways, receptor-ligand interactions, and for developing new therapeutic candidates. Its mechanism of action is expected to involve allosteric modulation or antagonism of specific G-protein-coupled receptors (GPCRs) within the central nervous system. This product is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-4-8-19(9-5-11)13(20)10-22-15-18-17-14(21-15)12-2-6-16-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFFUSLRIJSSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and oxadiazole rings with the pyridine ring using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Structural Differences Biological Activity Reference
1-(4-Nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one 4-Nitrophenyl instead of 4-methylpiperidinyl Not reported (similar synthesis)
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Furan-2-yl instead of pyridin-4-yl Not explicitly reported
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4b) Benzimidazole instead of 4-methylpiperidinyl Anti-inflammatory (63.35% inhibition)
2-{[5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-substitutedphenyl)ethan-1-one Pyrimidinylthiopropyl and substituted phenyl groups Cytotoxic (cell viability studies)

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Calculated logP* Water Solubility (mg/mL)*
1-(4-Methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one ~350–360† ~1.8–2.2‡ ~0.05–0.1‡
1-(4-Nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one () 342.33 ~2.5 ~0.02
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () 290.34 ~1.5 ~0.1

*Estimated using analogous compounds; †Based on molecular formula (C₁₆H₁₈N₄O₂S); ‡Predicted via SwissADME.

  • Thioether Linkage : Improves metabolic stability over oxygen ethers but may still undergo glutathione conjugation in vivo .

Biological Activity

The compound 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be broken down into distinct functional groups:

  • Piperidine ring : A six-membered saturated ring containing nitrogen.
  • Oxadiazole moiety : A five-membered heterocyclic compound that contributes to the biological activity.
  • Sulfanyl group : Imparts additional reactivity and biological significance.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed moderate to significant antibacterial and antifungal activities.

CompoundActivity TypeMicroorganisms TestedResult
Compound AAntibacterialStaphylococcus aureusInhibition Zone: 15 mm
Compound BAntifungalCandida albicansMIC: 32 µg/mL

These findings suggest that the sulfanyl and oxadiazole functionalities may enhance antimicrobial efficacy through interactions with microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines.

For example, a study on a related compound demonstrated:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 25.72 ± 3.95 μM
  • Mechanism : Induction of apoptosis through caspase activation.

In vivo studies indicated that treatment with the compound led to significant tumor growth suppression in mice models, further supporting its potential as an anticancer agent.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Notably, it showed selective inhibitory activity against butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE).

EnzymeIC50 (µM)Comparison
Butyrylcholinesterase (BChE)46.42Strong Inhibition
Acetylcholinesterase (AChE)157.31Moderate Inhibition

This selectivity may indicate potential therapeutic applications in treating conditions like Alzheimer's disease where BChE is implicated.

Case Studies

Several case studies have highlighted the biological activity of compounds related to the target molecule:

  • Study on Oxadiazole Derivatives :
    • Investigated a series of oxadiazole derivatives for their anticancer properties.
    • Found that modifications at the piperidine position significantly enhanced cytotoxicity against various cancer cell lines.
  • Antimicrobial Screening :
    • Conducted against common pathogens.
    • Results indicated that compounds with higher lipophilicity exhibited greater antibacterial activity.

Q & A

Basic: What are the recommended synthetic routes and purification methods for synthesizing 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the oxadiazole core. A common approach includes:

  • Step 1: Cyclization of a hydrazide derivative with a carbonyl compound (e.g., pyridine-4-carboxylic acid hydrazide) using phosphoryl chloride (POCl₃) to form the 1,3,4-oxadiazole ring .
  • Step 2: Sulfur insertion via nucleophilic substitution, where the oxadiazole thiol reacts with a halogenated ethanone intermediate (e.g., 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one) in the presence of a base like triethylamine .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity. Monitor reactions via TLC and confirm structures using NMR (¹H/¹³C) and HRMS .

Basic: How is the structural characterization of this compound validated in academic research?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., piperidine CH₂ groups at δ 1.2–2.8 ppm, pyridine protons at δ 8.5–9.0 ppm). ¹³C NMR identifies carbonyl (C=O, ~200 ppm) and oxadiazole carbons .
  • X-ray Crystallography: For unambiguous confirmation, single crystals are analyzed using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is validated using a C18 column with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:
Optimization strategies include:

  • Temperature Control: Conduct cyclization steps at 80–100°C to balance reactivity and side reactions .
  • Catalyst Screening: Use Lewis acids like ZnCl₂ to accelerate sulfur insertion .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Design of Experiments (DoE): Apply factorial designs to assess interactions between variables (e.g., pH, solvent ratio) and maximize yield .

Advanced: What structure-activity relationship (SAR) studies are critical for enhancing this compound’s bioactivity?

Methodological Answer:
SAR focuses on:

  • Oxadiazole Modifications: Replace pyridin-4-yl with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve metabolic stability .
  • Piperidine Substitution: Introduce bulkier groups (e.g., 4-ethylpiperidine) to enhance target binding affinity .
  • Sulfanyl Linker Optimization: Replace sulfur with selenium or extend the ethanone chain to modulate pharmacokinetics .
  • Data-Driven Analysis: Compare IC₅₀ values of analogs in biological assays (e.g., kinase inhibition) to identify key pharmacophores .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). The oxadiazole sulfur and pyridine nitrogen often form hydrogen bonds with active-site residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction: Tools like SwissADME predict logP (~2.5), solubility (~0.1 mg/mL), and CYP450 inhibition risks .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Validation: Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Control Compounds: Include reference inhibitors (e.g., staurosporine) to calibrate activity measurements .
  • Meta-Analysis: Cross-reference data from PubChem and ChEMBL to identify outliers or assay-specific artifacts .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Anticancer Activity: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or acetylcholinesterase .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts using HCl in dioxane .
  • Co-Solvents: Use Cremophor EL or DMSO/PEG 400 mixtures for parenteral administration .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Advanced: How is metabolic stability assessed in preclinical research?

Methodological Answer:

  • Liver Microsomes: Incubate with rat/human microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolism-related drug-drug interactions .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile reagents (e.g., POCl₃) .
  • Waste Disposal: Neutralize acidic/basic waste before disposal. Collect halogenated solvents in designated containers .
  • Emergency Measures: For skin contact, rinse with 10% sodium bicarbonate; for inhalation, administer oxygen if respiratory distress occurs .

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